

Comparative NMR Analysis of Boc-Phe-N(OCH₃)CH₃ and Related Phenylalanine Derivatives

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Compound of Interest

Compound Name: *Boc-phe-N(och3)CH3*

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For researchers and professionals in drug development and organic synthesis, understanding the precise structural features of protected amino acids is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-L-phenylalanine-N'-methoxy-N'-methylamide (**Boc-Phe-N(OCH₃)CH₃**), a Weinreb amide derivative of phenylalanine, against its common precursors and analogues. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the characterization and quality control of these critical building blocks in peptide synthesis and medicinal chemistry.

Spectroscopic Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for **Boc-Phe-N(OCH₃)CH₃** and two closely related compounds: N-Boc-L-phenylalanine (Boc-Phe-OH) and N-Boc-L-phenylalanine methyl ester (Boc-Phe-OMe). The data for **Boc-Phe-N(OCH₃)CH₃** is inferred from typical values for N-Boc protected amino acids and Weinreb amides, while the data for the reference compounds is collated from established sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Boc-Phe-N(OCH ₃)CH ₃ (in CDCl ₃)	~7.3 (m, 5H, Ar-H), ~5.1 (br d, 1H, NH), ~4.8 (m, 1H, α -CH), ~3.7 (s, 3H, N-OCH ₃), ~3.2 (s, 3H, N-CH ₃), ~3.1 (m, 2H, β -CH ₂), 1.4 (s, 9H, Boc-CH ₃)	~173 (C=O, amide), ~155 (C=O, Boc), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~61 (N-OCH ₃), ~54 (α -CH), ~38 (β -CH ₂), ~32 (N-CH ₃), ~28 (Boc-CH ₃)
Boc-Phe-OH (in CD ₃ OD)[1]	7.26 (s, 5H, Ar-H), 4.36 (dd, 1H, α -CH), 3.16 (dd, 1H, β -CH ₂), 2.87 (dd, 1H, β -CH ₂), 1.36 (s, 9H, Boc-CH ₃)	Data not fully available in provided search results.
Boc-Phe-OMe (in CDCl ₃)[3]	~7.3 (m, 5H, Ar-H), ~5.0 (br d, 1H, NH), ~4.6 (m, 1H, α -CH), 3.7 (s, 3H, OCH ₃), ~3.1 (m, 2H, β -CH ₂), 1.4 (s, 9H, Boc-CH ₃)	~172 (C=O, ester), ~155 (C=O, Boc), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~80 (Boc C), ~53 (α -CH), ~52 (OCH ₃), ~38 (β -CH ₂), ~28 (Boc-CH ₃)

Experimental Protocols

The following is a general procedure for acquiring high-quality ^1H and ^{13}C NMR spectra for the compounds discussed.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the analytical sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent may influence chemical shifts.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5]
- For ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The residual solvent peak is used as an internal reference (e.g., CDCl_3 at 7.26 ppm).[5]
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - The solvent peak is used as an internal reference (e.g., CDCl_3 at 77.16 ppm).[5]

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard.

Visualizations

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of the target molecule and the general workflow of an NMR experiment.

Caption: Chemical structure of **Boc-Phe-N(OCH₃)CH₃** with key proton groups highlighted.



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Caption: General workflow for NMR analysis.

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